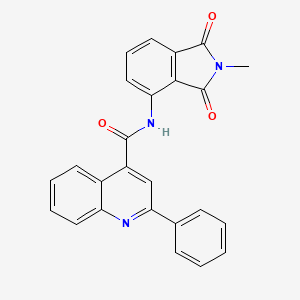

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide

Description

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, a phenyl group, and a carboxamide linkage, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3O3/c1-28-24(30)17-11-7-13-20(22(17)25(28)31)27-23(29)18-14-21(15-8-3-2-4-9-15)26-19-12-6-5-10-16(18)19/h2-14H,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFITYXDEDWOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions

Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Phenyl Group Introduction: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxamide Formation: The final step involves the formation of the carboxamide linkage. This can be achieved by reacting the intermediate compound with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit certain enzymes.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-methylsulfonylbenzamide

- N-(2-methyl-1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Uniqueness

Compared to similar compounds, N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide stands out due to its unique quinoline core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical characteristics, such as in the development of fluorescent probes and organic electronic materials.

Biological Activity

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on various research findings, highlighting its potential therapeutic applications.

Chemical Structure

The compound features a quinoline core substituted with a phenyl group and an isoindole moiety. This unique structure contributes to its biological activity.

Anticancer Activity

Several studies have evaluated the antiproliferative effects of quinoline derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation by targeting tubulin polymerization, which is critical for mitotic spindle formation.

Key Findings:

- Cell Lines Tested: The compound has shown significant cytotoxicity against various cancer cell lines such as HeLa, SK-OV-3, HCT116, A549, and MDA-MB-468.

- IC50 Values: For example, a related compound exhibited IC50 values of 0.5 µM against SK-OV-3 and 0.2 µM against HCT116 cells .

Mechanism of Action:

The mechanism involves binding at the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. This compound has been evaluated against various bacterial strains.

Research Insights:

In vitro studies have demonstrated activity against mycobacterial species, suggesting potential use in treating infections like tuberculosis . The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural components. Several studies have outlined SAR for these compounds:

| Compound | Structure | Activity | IC50 |

|---|---|---|---|

| 7b | 2-Phenylquinoline derivative | Antiproliferative | 0.5 µM (SK-OV-3) |

| 12a | N-(2-Hydroxyphenyl)quinoline | PET inhibition | 16.3 µmol/L |

| 29 | N-benzyl-naphthamide | PET inhibition | 7.5 µmol/L |

Case Studies and Experimental Data

- Study on Anticancer Activity : A series of quinoline derivatives were synthesized and tested for cytotoxicity against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced potency against selected cancer types .

- Antimycobacterial Screening : A study focused on evaluating the activity of substituted quinoline derivatives against mycobacteria found that certain compounds displayed superior efficacy compared to standard treatments like isoniazid .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling agents (e.g., PyBOP) and nucleophilic substitution. For example, quinoline-4-carboxylic acid derivatives are activated using coupling reagents and reacted with amine-bearing intermediates like 2-methyl-1,3-dioxoisoindol-4-amine. Optimization includes adjusting solvent systems (e.g., DMF/THF), stoichiometry, and purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) . Monitoring reaction progress with TLC and isolating intermediates through crystallization (e.g., methanol/dichloromethane) can enhance yield (up to 75% reported for analogous compounds) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C in DMSO-d₆ or CDCl₃) is critical for verifying functional groups and connectivity. For instance, the quinoline proton environment (δ 7.5–8.5 ppm) and isoindole dioxolane signals (δ 4.0–5.0 ppm) should align with expected splitting patterns. High-resolution mass spectrometry (ESI-MS or HRMS) confirms molecular weight ([M+H]⁺ or [M−H]⁻), while HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do structural modifications of the quinoline carboxamide scaffold influence STAT3 inhibitory activity, and what methodological approaches are used to analyze structure-activity relationships (SAR)?

- Methodological Answer : Substituents on the quinoline core (e.g., phenyl at position 2) and isoindole dioxolane groups impact STAT3 binding. SAR studies involve synthesizing analogs (e.g., furan or oxadiazole substitutions) and testing inhibition via luciferase reporter assays (STAT3-dependent transcription) and Western blotting (phospho-STAT3 levels). Molecular docking (e.g., AutoDock Vina) can predict interactions with STAT3’s SH2 domain, while competitive binding assays (SPR or ITC) quantify affinity (Kd values). For example, STX-0119, a related compound, showed IC₅₀ <10 µM in glioblastoma models .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability). To resolve these:

- In vitro : Use hepatic microsomal assays (e.g., human CYP450 isoforms) to assess metabolic stability.

- In vivo : Employ pharmacokinetic profiling (plasma t½, AUC) in rodent models, paired with tissue distribution studies (LC-MS/MS quantification).

- Experimental Design : Cross-validate findings using orthotopic xenografts (e.g., glioblastoma) and compare with in vitro cytotoxicity (MTT assays). Adjust dosing regimens or formulate nanoparticles to enhance bioavailability if needed .

Q. How can stability issues during synthesis or storage of intermediates and the final compound be mitigated?

- Methodological Answer : Labile intermediates (e.g., free amines or carboxylates) require inert atmosphere storage (N₂/Ar) and low-temperature conditions (−20°C). For the final compound, lyophilization (from tert-butanol/water) improves solid-state stability. Degradation pathways (e.g., hydrolysis of the carboxamide bond) can be identified via forced degradation studies (acid/base/oxidative stress) and monitored by HPLC-UV. Use stabilizers like antioxidants (BHT) in solution formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.